Palmitic Acid-d2: An In-Depth Technical Guide for Researchers
Palmitic Acid-d2: An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Palmitic acid-d2 (Deuterated Palmitic Acid), a stable isotope-labeled fatty acid crucial for quantitative and metabolic research. Tailored for researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and applications of Palmitic acid-d2. It offers in-depth experimental protocols for its use as an internal standard in mass spectrometry and as a metabolic tracer. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of its utility in lipidomics and metabolic studies.
Introduction
Palmitic acid (16:0) is the most common saturated fatty acid in animals, plants, and microorganisms, playing a central role in biological systems as both a key energy source and a fundamental component of cell membranes.[1][2][3] It is involved in numerous cellular processes, including protein palmitoylation, which is vital for protein trafficking and signaling.[1] Given its prevalence and importance, the accurate quantification of palmitic acid and the study of its metabolic fate are critical in various fields of research, from basic cell biology to drug discovery and clinical diagnostics.
Palmitic acid-d2 (hexadecanoic-2,2'-d2 acid) is a stable isotope-labeled analog of palmitic acid where two hydrogen atoms at the C-2 position are replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically and physically almost identical to its unlabeled counterpart but has a distinct mass, making it an invaluable tool for mass spectrometry-based applications.[4] Its primary applications are as an internal standard for the precise quantification of palmitic acid and as a tracer to study fatty acid metabolism in vivo and in vitro.[4]
Chemical Properties and Synthesis
A thorough understanding of the chemical properties of Palmitic acid-d2 is essential for its effective use in experimental settings.
Chemical Data
The key chemical identifiers and properties of Palmitic acid-d2 are summarized in the table below.
| Property | Value |
| Chemical Name | hexadecanoic-2,2'-d2 acid |
| Synonyms | C16:0-d2, Cetylic Acid-d2, FA 16:0-d2 |
| CAS Number | 62689-96-7 |
| Molecular Formula | C₁₆H₃₀D₂O₂ |
| Molecular Weight | 258.44 g/mol |
| Isotopic Purity | ≥98% deuterated forms (d1-d2) |
| Chemical Purity | ≥98% |
| Melting Point | 61-64 °C |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml |
Data sourced from commercial suppliers.
Synthesis
The synthesis of Palmitic acid-d2 typically involves the deuteration of a palmitic acid precursor. While specific proprietary methods may vary between manufacturers, a general approach involves the exchange of protons for deuterons at the alpha-position to the carboxyl group. This can be achieved through base-catalyzed exchange reactions in the presence of a deuterium source, such as deuterium oxide (D₂O), under controlled temperature and pressure conditions. The reaction is followed by purification steps, often involving chromatography, to ensure high chemical and isotopic purity.
Applications in Research
Palmitic acid-d2 serves two primary roles in scientific research: as an internal standard for quantification and as a metabolic tracer.
Internal Standard for Mass Spectrometry
The most common application of Palmitic acid-d2 is as an internal standard in quantitative mass spectrometry (MS) assays, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When a known amount of Palmitic acid-d2 is added to a biological sample at the beginning of the sample preparation process, it co-extracts and co-elutes with the endogenous, unlabeled palmitic acid. By comparing the signal intensity of the analyte (palmitic acid) to the internal standard (Palmitic acid-d2), researchers can correct for sample loss during extraction and purification, as well as for variations in instrument response, leading to highly accurate and precise quantification.
Metabolic Tracer
As a stable isotope-labeled compound, Palmitic acid-d2 can be used as a tracer to study the kinetics of fatty acid uptake, transport, and metabolism.[4] By introducing Palmitic acid-d2 into a biological system (e.g., cell culture or in vivo model), researchers can track its incorporation into complex lipids, its oxidation for energy production, and its role in various metabolic pathways. This provides valuable insights into the dynamics of lipid metabolism in both healthy and diseased states.
Experimental Protocols
The following sections provide detailed methodologies for the use of Palmitic acid-d2 in mass spectrometry-based fatty acid analysis.
General Workflow for Fatty Acid Quantification
The overall process for quantifying fatty acids using Palmitic acid-d2 as an internal standard is depicted in the following workflow.
Sample Preparation
4.2.1. Lipid Extraction (Folch Method)
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Homogenization: Homogenize the tissue sample (e.g., 100 mg) or cell pellet in 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture. For plasma or serum (e.g., 100 µL), add 2 mL of the chloroform:methanol mixture.
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Internal Standard Spiking: Add a known amount of Palmitic acid-d2 (e.g., 10 µg) in a small volume of solvent to the homogenate.
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Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
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Drying: Evaporate the solvent under a gentle stream of nitrogen.
4.2.2. Saponification (for Total Fatty Acids)
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the ester linkages.
-
Acidify the solution with 0.5 mL of 1 M HCl.
-
Extract the free fatty acids by adding 2 mL of hexane (B92381) and vortexing.
-
Collect the upper hexane layer and dry it under nitrogen.
4.2.3. Derivatization for GC-MS (Formation of Fatty Acid Methyl Esters - FAMEs)
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To the dried fatty acid extract, add 1 mL of 14% boron trifluoride in methanol (BF₃-methanol).
-
Incubate at 60°C for 30 minutes.
-
Add 1 mL of water and 2 mL of hexane, then vortex.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Instrumental Analysis
4.3.1. GC-MS Analysis of FAMEs
| Parameter | Typical Setting |
| Column | DB-225ms or similar polar capillary column |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 220°C at 5°C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan |
| Ions to Monitor | m/z for Palmitic acid methyl ester and Palmitic acid-d2 methyl ester |
4.3.2. LC-MS/MS Analysis of Free Fatty Acids
| Parameter | Typical Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1) |
| Gradient | Optimized for separation of fatty acids |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor and product ions for Palmitic acid and Palmitic acid-d2 |
Quantitative Data
The following tables provide a summary of relevant quantitative data for the use of Palmitic acid-d2 in research.
Table 1: Isotopic Purity of Commercially Available Palmitic Acid-d2
| Supplier | Isotopic Purity | Chemical Purity |
| Supplier A | ≥98 atom % D | ≥98% |
| Supplier B | ≥98% deuterated forms (d₁-d₂) | ≥99% |
| Supplier C | 98 atom % D | 99% (CP) |
This data is representative and may vary by batch. Always refer to the certificate of analysis provided by the supplier.[5]
Table 2: Typical Concentrations of Palmitic Acid in Human Plasma
| Population | Concentration Range (mmol/L) | Mean Concentration (mmol/L) |
| Healthy Young Adults | 0.3 - 4.1 | ~2.2 |
Data adapted from studies on healthy populations.[6][7]
Signaling Pathway Visualization
Elevated levels of free fatty acids, particularly palmitic acid, are known to induce insulin (B600854) resistance. The following diagram illustrates the key points of interference by palmitic acid metabolites in the insulin signaling pathway.
Excess palmitic acid can be metabolized into diacylglycerol (DAG) and ceramides.[8] These lipid species can activate protein kinase C (PKC), which in turn phosphorylates insulin receptor substrate-1 (IRS-1) on serine residues.[9] This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1, thereby blocking the downstream insulin signaling cascade and leading to reduced glucose uptake.[9]
Conclusion
Palmitic acid-d2 is an indispensable tool for researchers in the fields of lipidomics, metabolism, and drug development. Its utility as an internal standard provides a high degree of accuracy and precision in the quantification of palmitic acid from complex biological matrices. Furthermore, its application as a metabolic tracer enables the detailed investigation of fatty acid dynamics in various physiological and pathological contexts. The experimental protocols and data presented in this guide offer a solid foundation for the successful implementation of Palmitic acid-d2 in laboratory settings, ultimately contributing to a deeper understanding of the multifaceted roles of fatty acids in health and disease.
References
- 1. Palmitic acid - Wikipedia [en.wikipedia.org]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Palmitic acid (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1153-1 [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short Term Palmitate Supply Impairs Intestinal Insulin Signaling via Ceramide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High levels of palmitic acid lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
